molecular formula C7H6N6O4 B14672369 s-Triazole, 5-(N-methyl-N-nitroso)amino-3-(5-nitro-2-furyl)- CAS No. 41735-28-8

s-Triazole, 5-(N-methyl-N-nitroso)amino-3-(5-nitro-2-furyl)-

Cat. No.: B14672369
CAS No.: 41735-28-8
M. Wt: 238.16 g/mol
InChI Key: NDFVNCVUUGNYJJ-UHFFFAOYSA-N
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Description

s-Triazole, 5-(N-methyl-N-nitroso)amino-3-(5-nitro-2-furyl)- is a heterocyclic compound containing a triazole ring, a nitroso group, and a nitrofuryl group.

Preparation Methods

The synthesis of s-Triazole, 5-(N-methyl-N-nitroso)amino-3-(5-nitro-2-furyl)- involves multiple steps. The triazole ring is typically formed through cyclization reactions involving hydrazines and nitriles. The nitroso group is introduced via nitrosation reactions, while the nitrofuryl group is added through nitration reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

s-Triazole, 5-(N-methyl-N-nitroso)amino-3-(5-nitro-2-furyl)- undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitro group can be reduced to form amines.

    Substitution: The triazole ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

s-Triazole, 5-(N-methyl-N-nitroso)amino-3-(5-nitro-2-furyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of s-Triazole, 5-(N-methyl-N-nitroso)amino-3-(5-nitro-2-furyl)- involves its interaction with various molecular targets. The nitroso and nitro groups can form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The triazole ring can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

s-Triazole, 5-(N-methyl-N-nitroso)amino-3-(5-nitro-2-furyl)- can be compared with other triazole derivatives, such as:

Properties

CAS No.

41735-28-8

Molecular Formula

C7H6N6O4

Molecular Weight

238.16 g/mol

IUPAC Name

N-methyl-N-[5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl]nitrous amide

InChI

InChI=1S/C7H6N6O4/c1-12(11-14)7-8-6(9-10-7)4-2-3-5(17-4)13(15)16/h2-3H,1H3,(H,8,9,10)

InChI Key

NDFVNCVUUGNYJJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=NNC(=N1)C2=CC=C(O2)[N+](=O)[O-])N=O

Origin of Product

United States

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